Primary Sulfamoyl Pharmacophore Enables Carbonic Anhydrase Zinc-Binding vs. Methylsulfonyl Incompetence
The 6-sulfamoyl (-SO₂NH₂) group in the target compound acts as a classical zinc-binding pharmacophore for carbonic anhydrase (CA) active sites, distinguishing it from the closest 6-methylsulfonyl analog (CAS 865247-38-7, C₂₁H₂₀N₂O₅S₂, MW 444.52), which lacks the terminal -NH₂ hydrogen-bond donor and cannot coordinate the active-site Zn²⁺ ion [1]. In class-level evidence from the 2-amino-6-sulfamoylbenzothiazole (SMABT) scaffold, the proton-transfer salt (SMHABT)⁺(HDPC)⁻ and its metal complexes exhibited CA inhibitory activities comparable to acetazolamide (AAZ), a clinically used reference standard [2]. The 6-sulfamoylbenzothiazole core consistently yields low nanomolar to sub-nanomolar Ki values against CA II in structurally optimized derivatives (Ki = 0.6–1.5 nM) [3], whereas 6-methylsulfonyl and 6-methyl analogs lack this binding mode entirely, redirecting activity to alternative targets such as tubulin [4]. IMPORTANT CAVEAT: No direct CA inhibition data exist for the specific target compound; the above is class-level inference from the 6-sulfamoylbenzothiazole core, and prospective users must experimentally verify CA activity for this precise molecule [2].
| Evidence Dimension | Carbonic anhydrase zinc-binding capacity (presence of primary sulfonamide -SO₂NH₂ pharmacophore) |
|---|---|
| Target Compound Data | Contains -SO₂NH₂ (primary sulfamoyl) with one H-bond donor and terminal -NH₂ capable of Zn²⁺ coordination; TPSA = 153 Ų [1] |
| Comparator Or Baseline | Ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-38-7): contains -SO₂CH₃ (methylsulfonyl), zero sulfonamide H-bond donors, no Zn²⁺ coordination capacity |
| Quantified Difference | Qualitative binary difference in zinc-binding pharmacophore presence vs. absence; class-level CA II Ki = 0.6–1.5 nM for optimized 6-sulfamoylbenzothiazole derivatives [3] |
| Conditions | Comparative structural analysis based on PubChem computed properties (TPSA, HBD, HBA) and published CA inhibition assays of structurally related 6-sulfamoylbenzothiazole compounds [1][2][3] |
Why This Matters
For users targeting carbonic anhydrase isoforms (hCA I, II, IX, XII), the sulfamoyl group is the sine qua non zinc-binding element, and substitution with methylsulfonyl would ablate this mechanism entirely—making CAS 865247-67-2 the only viable choice among close cinnamoylimino analogs for CA-focused screening campaigns.
- [1] PubChem. (2026). Ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, CID 9615223. Computed properties section. View Source
- [2] Alkaya, Z. A. et al. (2017). J Enzyme Inhib Med Chem, 32(1), 231–239. CA inhibition comparison of 2-amino-6-sulfamoylbenzothiazole derivatives vs. acetazolamide. View Source
- [3] BindingDB. BDBM50292122 and BDBM50292077 entries: 6-sulfamoylbenzothiazole derivatives with CA II Ki = 0.6–1.5 nM. Accessed 29 Apr 2026. View Source
- [4] Luo, Y. et al. (2011). Bioorg Med Chem, 19(16), 5049–5058. Cinnamic acyl sulfonamide antitubulin activity (IC₅₀ = 0.8 μg/mL for B16-F10, IC₅₀ = 2.4 μg/mL for tubulin polymerization with compound 10c). View Source
